molecular formula C25H24IN3O3 B2569002 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea CAS No. 1023488-62-1

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea

カタログ番号: B2569002
CAS番号: 1023488-62-1
分子量: 541.389
InChIキー: YYKPSMPVKAJVIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea is a synthetic small molecule based on a 1,2,3,4-tetrahydroisoquinoline core, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery. Tetrahydroisoquinoline derivatives are the subject of extensive research due to their diverse biological activities. Scientifically, this compound is of particular interest as a potential pharmacological tool or lead compound. Its molecular structure, which incorporates a urea bridge and an iodine substituent, suggests potential for high-affinity interaction with various biological targets. Related tetrahydroisoquinoline compounds have been investigated for their activity on the dopaminergic and serotonergic systems, and some analogs have demonstrated potent analgesic and anti-inflammatory properties in preclinical models, in some cases exceeding the efficacy of standard treatments like diclofenac sodium . The presence of the iodine atom also makes this compound a valuable candidate for further chemical modification or as a potential radioligand precursor for binding assays and imaging studies. This product is intended for research and development purposes in a controlled laboratory environment.

特性

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24IN3O3/c1-31-23-13-17-10-11-27-22(21(17)15-24(23)32-2)12-16-6-8-19(9-7-16)28-25(30)29-20-5-3-4-18(26)14-20/h3-9,13-15H,10-12H2,1-2H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKPSMPVKAJVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C26H26FN3O3
  • Molecular Weight : 447.5 g/mol
  • CAS Number : 1023435-48-4

The compound primarily interacts with various biological targets, notably the NMDA receptors and sigma receptors. Its action on NMDA receptors is particularly significant as it can modulate synaptic plasticity and neuronal excitability. The compound acts as a positive allosteric modulator of NR2C/NR2D subunits of NMDA receptors, which are crucial for cognitive functions and memory formation.

Biological Activity Overview

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by enhancing the activity of NMDA receptors, which can potentially mitigate neurodegenerative conditions such as Alzheimer's disease.
  • Anticancer Potential : Some studies suggest that the compound could inhibit tumor growth by interfering with cancer cell signaling pathways. Its ability to modulate P-glycoprotein (P-gp) activity suggests a potential role in overcoming drug resistance in cancer therapies .
  • Calcium Homeostasis : The interaction with sigma receptors leads to alterations in intracellular calcium levels, which are vital for various cellular processes including muscle contraction and neurotransmitter release.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. It demonstrates good solubility in organic solvents like DMSO, indicating potential for effective delivery in biological systems. The compound's stability in plasma and its metabolic profile suggest it may have a prolonged therapeutic effect .

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the effects of the compound on P-glycoprotein substrates showed that it could enhance the uptake of certain drugs across the blood-brain barrier (BBB), highlighting its potential utility in treating neurological disorders .
  • Animal Models : In vivo experiments using murine models demonstrated that administration of this compound resulted in significant reductions in tumor size compared to control groups, suggesting its efficacy as an anticancer agent .
  • Clinical Implications : Ongoing research is focused on translating these findings into clinical settings, particularly for conditions like multiple sclerosis and certain types of cancer where P-gp modulation could enhance drug efficacy .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
NeuroprotectionModulation of NMDA receptor activity
AnticancerInhibition of tumor growth via P-glycoprotein modulation
Calcium HomeostasisInteraction with sigma receptors

科学的研究の応用

Biological Activities

Research has indicated that 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea exhibits several biological activities:

  • Sigma Receptor Modulation : The compound interacts with sigma receptors, which are implicated in various neurological disorders. Its interaction leads to changes in intracellular calcium regulation and cholesterol homeostasis.
  • Antitumor Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially acting through mechanisms that induce apoptosis in cancer cells.

Applications in Scientific Research

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for the development of new drugs targeting sigma receptors and other pathways involved in neurodegenerative diseases.

Pharmacological Studies

Due to its receptor modulation capabilities, this compound is used in pharmacological studies to understand the role of sigma receptors in various physiological processes and disease states.

Radiopharmaceutical Development

Recent advancements have explored the use of derivatives of this compound as potential radiopharmaceuticals for imaging techniques such as PET (Positron Emission Tomography). The iodine substitution enhances its suitability for radiolabeling .

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

Case Study 1: Interaction with Sigma Receptors

A study demonstrated that the compound significantly alters calcium signaling pathways in neuronal cells. This finding supports its potential use in treating conditions like schizophrenia and depression.

Case Study 2: Anticancer Properties

In vitro assays revealed that this compound induces apoptosis in specific cancer cell lines. Further investigations are required to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy .

類似化合物との比較

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The compound shares a common 6,7-dimethoxy-3,4-dihydroisoquinoline core with several analogs, but differences in the urea-linked aryl or alkyl groups significantly influence pharmacological properties. Key structural comparisons include:

Compound Name/ID Substituent on Urea Molecular Weight Key Features References
Target Compound 3-iodophenyl Not provided Bulky iodine substituent; potential for radiopharmaceutical applications -
1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea Cyclohexyl Not provided Aliphatic substituent; enhanced lipophilicity
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea 4-fluoro-2-(trifluoromethyl)phenyl Not provided Electron-withdrawing groups; increased metabolic stability
1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)-3-(prop-2-enyl)urea Prop-2-enyl 379.45 Alkenyl group; lower molecular weight
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea 4-fluoro-3-nitrophenyl 478.49 Nitro group; high electron-withdrawing capacity
1-(1,3-benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea 1,3-benzodioxol-5-yl Not provided Methylenedioxy group; potential CNS penetration

Key Observations:

  • 3-Iodophenyl vs. Cyclohexyl (): The iodine atom in the target compound provides polarizability and steric bulk, which may enhance binding to hydrophobic pockets in biological targets compared to the aliphatic cyclohexyl group.
  • Electron-Withdrawing Groups (): Fluorine and nitro substituents improve metabolic stability but may reduce solubility. The trifluoromethyl group in ’s compound could enhance membrane permeability.

Pharmacological and Functional Insights

  • Efflux Pump Modulation (): Related compounds like GF120918 and XR9576 (non-urea analogs with the same isoquinoline core) are established P-glycoprotein (P-gp) inhibitors, suggesting the urea derivatives may target similar pathways. The urea linkage in the target compound could enhance hydrogen-bonding interactions with efflux pump proteins compared to carboxamide-based inhibitors .
  • Role of Iodine: The 3-iodophenyl group may enable radiolabeling for imaging studies or enhance binding affinity to iodine-sensitive targets, such as thyroid hormone receptors or kinases.

Q & A

Basic: What are the key considerations for synthesizing this compound, and what methodologies are commonly employed?

Synthesis involves multi-step organic reactions, including:

  • Coupling reactions to link the urea backbone with aromatic substituents.
  • Protective group strategies for the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety to prevent undesired side reactions.
  • Characterization via 1^1H/1313C NMR, HPLC-MS, and X-ray crystallography to confirm structural fidelity .
  • Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., palladium-based catalysts for cross-coupling) to improve yield .

Basic: How is the compound analytically characterized to ensure purity and structural accuracy?

Standard protocols include:

  • Mass spectrometry (MS) for molecular weight validation.
  • Nuclear magnetic resonance (NMR) to verify substituent positions and stereochemistry.
  • High-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection for purity assessment (>95% typical for research-grade material) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability during storage .

Advanced: How can computational methods guide the optimization of reaction pathways for this compound?

  • Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like urea bond formation or iodophenyl coupling .
  • Machine learning (ML) models trained on similar urea derivatives can recommend solvent-catalyst pairs or reaction temperatures to minimize trial-and-error .
  • Reaction path screening tools (e.g., GRRM) identify competing pathways, enabling selective synthesis .

Advanced: What experimental design strategies are effective in resolving contradictory data between computational predictions and empirical results?

  • Design of Experiments (DoE) frameworks systematically vary parameters (e.g., temperature, stoichiometry) to identify outliers and refine computational models .
  • Cross-validation with alternative synthetic routes (e.g., microwave-assisted synthesis vs. traditional reflux) to isolate confounding variables .
  • Sensitivity analysis in simulations to assess the impact of input assumptions (e.g., solvent polarity in DFT) .

Basic: What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at -20°C under inert gas (N2_2 or Ar) to prevent oxidation.
  • Light sensitivity : Protect from UV exposure using amber vials.
  • Humidity control : Use desiccants to avoid hydrolysis of the urea moiety .

Advanced: How can researchers investigate the compound’s potential pharmacological interactions?

  • In vitro binding assays (e.g., SPR or ITC) to screen for affinity with targets like kinases or GPCRs.
  • Metabolic stability studies using liver microsomes to assess cytochrome P450 interactions.
  • Molecular docking with homology models of target proteins to prioritize experimental validation .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Process analytical technology (PAT) for real-time monitoring of intermediates during continuous flow synthesis .
  • Membrane separation techniques (e.g., nanofiltration) to purify intermediates without column chromatography .
  • Kinetic modeling to identify rate-limiting steps and optimize residence times in reactors .

Basic: How is the iodine atom in the 3-iodophenyl group leveraged in downstream applications?

  • Radiolabeling (e.g., 125^{125}I) for tracer studies in pharmacokinetics.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups for structure-activity relationship (SAR) studies .

Advanced: What approaches resolve discrepancies in biological activity data across different assay platforms?

  • Orthogonal assay validation (e.g., fluorescence-based vs. luminescence readouts) to rule out interference from the compound’s autofluorescence.
  • Dose-response curve normalization using reference inhibitors/agonists.
  • Meta-analysis of published data on structurally analogous urea derivatives to identify trends .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to manage volatile solvents.
  • Waste disposal : Segregate halogenated waste (due to iodine) per EPA guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。